N-(3-phenylpropyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide
Description
N-(3-phenylpropyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide is a complex organic compound characterized by its unique structure, which includes a benzodioxine ring fused with a sulfonamide group
Properties
IUPAC Name |
N-(3-phenylpropyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO4S/c19-23(20,18-10-4-7-14-5-2-1-3-6-14)15-8-9-16-17(13-15)22-12-11-21-16/h1-3,5-6,8-9,13,18H,4,7,10-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXCLMSPOOZEIHK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)S(=O)(=O)NCCCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(3-phenylpropyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide typically involves the reaction of 2,3-dihydro-1,4-benzodioxine with sulfonamide derivatives under controlled conditions. One common method includes the use of coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the sulfonamide bond . The reaction is usually carried out in an organic solvent like dichloromethane (DCM) at low temperatures to ensure high yield and purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and scale up the process. The use of automated systems ensures consistent quality and reduces the risk of contamination. Additionally, green chemistry principles, such as the use of recyclable solvents and catalysts, are often employed to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions: N-(3-phenylpropyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate (KMnO4) to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride (LiAlH4) to yield amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur at the sulfonamide group, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: KMnO4 in an aqueous medium at room temperature.
Reduction: LiAlH4 in anhydrous ether under reflux conditions.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride (NaH) in an aprotic solvent.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and alcohols.
Substitution: Various sulfonamide derivatives.
Scientific Research Applications
N-(3-phenylpropyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of N-(3-phenylpropyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide involves its interaction with molecular targets such as enzymes and receptors. The sulfonamide group can form hydrogen bonds with active site residues, inhibiting enzyme activity. Additionally, the benzodioxine ring may interact with hydrophobic pockets within the target protein, enhancing binding affinity .
Comparison with Similar Compounds
N-(3-phenylpropyl)-N’-benzylpiperazines: These compounds share the phenylpropyl group and exhibit similar biological activities.
N-isoindoline-1,3-diones: These heterocycles have comparable reactivity and applications in medicinal chemistry.
Uniqueness: N-(3-phenylpropyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide is unique due to its combination of a benzodioxine ring and a sulfonamide group, which imparts distinct chemical properties and biological activities. This structural uniqueness makes it a valuable compound for diverse applications in research and industry .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
